molecular formula C12H16O2 B3052140 (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol CAS No. 38805-74-2

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

Cat. No.: B3052140
CAS No.: 38805-74-2
M. Wt: 192.25 g/mol
InChI Key: HQWLALHSYXKQIB-NWDGAFQWSA-N
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Description

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is a chiral cyclopentanol derivative with a methoxyphenyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and cyclopentanone.

    Aldol Condensation: The first step involves an aldol condensation reaction between 4-methoxybenzaldehyde and cyclopentanone in the presence of a base such as sodium hydroxide to form an intermediate β-hydroxy ketone.

    Reduction: The intermediate β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, LiAlH4

    Substitution: Nucleophiles such as halides, amines

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Cyclopentane derivatives

    Substitution: Various substituted cyclopentanol derivatives

Scientific Research Applications

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of related compounds.

    Industrial Applications: The compound may be used in the production of fragrances and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and methoxyphenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(4-hydroxyphenyl)cyclopentan-1-ol
  • (1R,2S)-2-(4-methylphenyl)cyclopentan-1-ol
  • (1R,2S)-2-(4-ethoxyphenyl)cyclopentan-1-ol

Uniqueness

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and ability to cross biological membranes, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWLALHSYXKQIB-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650143
Record name (1R,2S)-2-(4-Methoxyphenyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38805-74-2
Record name (1R,2S)-2-(4-Methoxyphenyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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